molecular formula C10H15NO B13043077 (1S)-1-Amino-1-(P-tolyl)propan-2-OL

(1S)-1-Amino-1-(P-tolyl)propan-2-OL

Cat. No.: B13043077
M. Wt: 165.23 g/mol
InChI Key: HZSTYYBSLOXCOR-LHIURRSHSA-N
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Description

(1S)-1-Amino-1-(P-tolyl)propan-2-OL is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an amino group, a hydroxyl group, and a tolyl group attached to a chiral carbon, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(P-tolyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (P-tolyl)acetone and ammonia.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(P-tolyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (P-tolyl)acetone, while reduction may produce various amines.

Scientific Research Applications

(1S)-1-Amino-1-(P-tolyl)propan-2-OL has several scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(P-tolyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological processes. The chiral nature of the compound can result in different activities for the (1S) and (1R) enantiomers.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(P-tolyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    (1S)-1-Amino-1-phenylpropan-2-OL: A similar compound with a phenyl group instead of a tolyl group.

    (1S)-1-Amino-1-(P-tolyl)butan-2-OL: A compound with an additional carbon in the alkyl chain.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-amino-1-(4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8?,10-/m1/s1

InChI Key

HZSTYYBSLOXCOR-LHIURRSHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C(C)O)N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)O)N

Origin of Product

United States

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